![molecular formula C7H10N2S B049961 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine CAS No. 124458-27-1](/img/structure/B49961.png)
4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine
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Description
“4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine” is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Synthesis Analysis
This compound is an intermediate for the synthesis of edoxaban, an activated coagulation factor X (FXa) inhibitor or a direct factor Xa inhibitor .Molecular Structure Analysis
The molecular formula of “4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine” is C7H10N2S . The molecular weight is 154.23 .Chemical Reactions Analysis
“4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine” is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .Physical And Chemical Properties Analysis
The physical state of “4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine” at 20 degrees Celsius is solid .Scientific Research Applications
1. Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
2. Construction of Bicyclic Fused Triazolium Ionic Liquids The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which is similar to our compound of interest, has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .
Synthesis of Mono-Kinase Selective Inhibitors
A compound similar to 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine, known as 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine, has been used in the discovery and lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase .
properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBINGMJYXILDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567000 |
Source
|
Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine | |
CAS RN |
124458-27-1 |
Source
|
Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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